1-[(4-Cyanophenyl)methyl]-3-methylurea
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Overview
Description
1-[(4-Cyanophenyl)methyl]-3-methylurea is an organic compound with the molecular formula C10H11N3O It is characterized by the presence of a cyanophenyl group attached to a methylurea moiety
Mechanism of Action
Target of Action
The primary target of 1-[(4-Cyanophenyl)methyl]-3-methylurea is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose into cells . This compound has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . It is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4, and a panel of 18 kinases and 68 proteins .
Biochemical Pathways
By inhibiting GLUT1, this compound disrupts the glucose metabolism pathway . This can lead to a decrease in cellular energy production, as glucose is a primary source of energy for cells. The downstream effects of this disruption can vary depending on the specific cell type and its metabolic needs .
Pharmacokinetics
It is known that this compound has low clearance rates in rats and dogs . Its distribution volume is moderate, with a half-life of 2.5 hours in rats and 22 hours in dogs . The oral bioavailability (F%) of this compound is 85% in rats and 79% in dogs , indicating good absorption and systemic availability.
Result of Action
The inhibition of GLUT1 by this compound can lead to a decrease in glucose uptake by cells . This can result in reduced energy production within the cell, potentially leading to cell death in cells that rely heavily on glucose for energy. This makes this compound a potential therapeutic agent for diseases characterized by increased glucose uptake, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Cyanophenyl)methyl]-3-methylurea typically involves the reaction of 4-cyanobenzyl chloride with methylurea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Cyanophenyl)methyl]-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[(4-Cyanophenyl)methyl]-3-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Cyanophenyl)methyl]-3-methylurea: Unique due to its specific structure and functional groups.
4-Cyanophenyl acrylate: Similar in containing a cyanophenyl group but differs in its acrylate moiety.
N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide: Contains a cyanophenyl group but has a more complex structure with additional functional groups
Uniqueness
This compound is unique due to its specific combination of a cyanophenyl group and a methylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12-10(14)13-7-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQQOUXHMZDJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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